![molecular formula C24H46O4 B15161917 3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane) CAS No. 142627-99-4](/img/structure/B15161917.png)
3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane): is a complex organic compound with the molecular formula C24H46O4 [_{{{CITATION{{{1{Oxetane, 3,3'- [1,12-dodecanediylbis (oxymethylene)]bis [3-ethyl ...](https://www.molinstincts.com/formula/Oxetane-3-3-1-12-dodecanediylbis-oxymethylene-bis-3-ethyl-cfml-CT1095534936.html). It belongs to the class of oxetanes, which are four-membered cyclic ethers[{{{CITATION{{{2{Oxetane, 3,3'-[1,12-dodecanediylbis(oxymethylene)]bis3-ethyl .... This compound is characterized by its unique structure, featuring two oxetane rings connected by a dodecane backbone with oxymethylene linkages[{{{CITATION{{{_1{Oxetane, 3,3'- [1,12-dodecanediylbis (oxymethylene)]bis 3-ethyl ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane) typically involves multiple steps, starting with the preparation of the dodecane diol precursor[_{{{CITATION{{{_1{Oxetane, 3,3'- [1,12-dodecanediylbis (oxymethylene)]bis 3-ethyl .... One common synthetic route includes the following steps:
Dodecane-1,12-diol: is first synthesized through the hydrolysis of dodecanedioic acid[_{{{CITATION{{{_1{Oxetane, 3,3'- [1,12-dodecanediylbis (oxymethylene)]bis 3-ethyl ....
The diol is then reacted with ethylene oxide to form the oxetane rings[_{{{CITATION{{{_1{Oxetane, 3,3'- [1,12-dodecanediylbis (oxymethylene)]bis 3-ethyl ....
The final step involves the formation of the oxymethylene linkages between the oxetane rings and the dodecane backbone[_{{{CITATION{{{_1{Oxetane, 3,3'- [1,12-dodecanediylbis (oxymethylene)]bis 3-ethyl ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane): can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: : Substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxo-compounds: : Resulting from oxidation reactions.
Alcohols and Alkanes: : Resulting from reduction reactions.
Functionalized Oxetanes: : Resulting from substitution reactions.
Scientific Research Applications
3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane): has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane): can be compared with other similar compounds, such as:
3,3'-[Decane-1,10-diylbis(oxymethylene)]bis(3-ethyloxetane)
3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-methyloxetane)
3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-propyloxetane)
These compounds share similar structural features but differ in the length of the alkane chain or the substituents on the oxetane rings, leading to variations in their properties and applications.
Properties
CAS No. |
142627-99-4 |
|---|---|
Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
3-ethyl-3-[12-[(3-ethyloxetan-3-yl)methoxy]dodecoxymethyl]oxetane |
InChI |
InChI=1S/C24H46O4/c1-3-23(19-27-20-23)17-25-15-13-11-9-7-5-6-8-10-12-14-16-26-18-24(4-2)21-28-22-24/h3-22H2,1-2H3 |
InChI Key |
LQPFSCSUTGOXQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCCCCCCCCCCCCOCC2(COC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


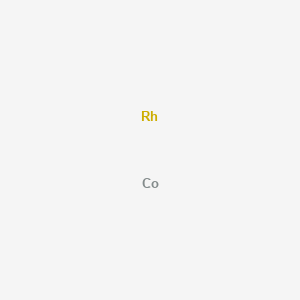
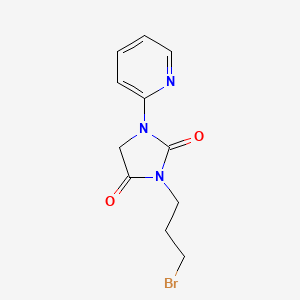
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
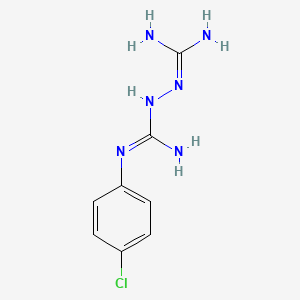
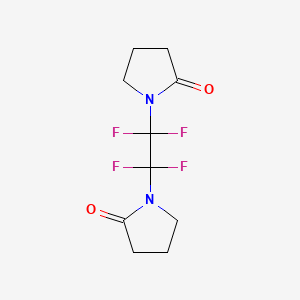
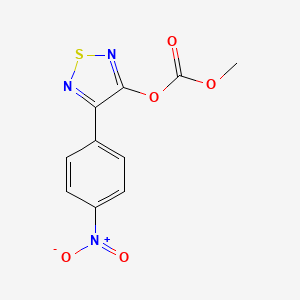
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)

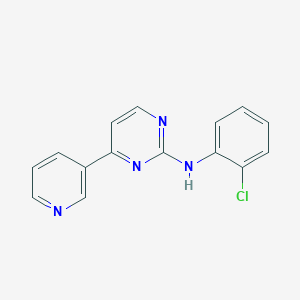
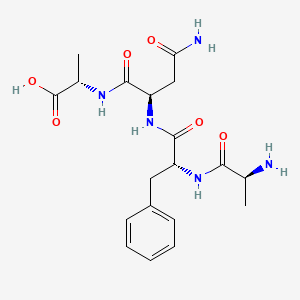
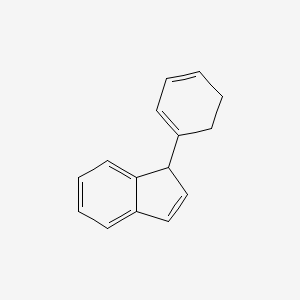
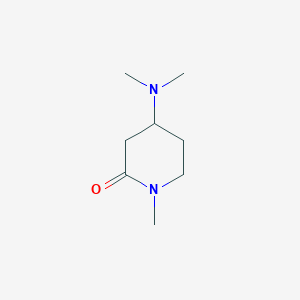
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
